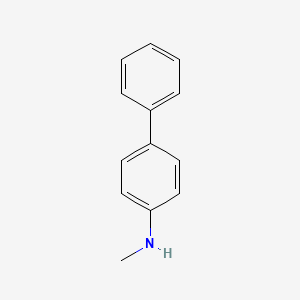

N-Methyl-4-Biphenylamine

Übersicht

Beschreibung

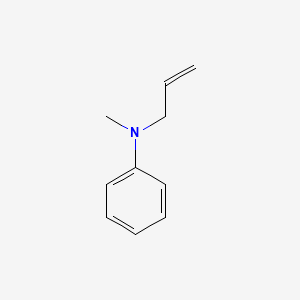

N-Methyl-4-biphenylamine is a chemical compound with the molecular formula C13H13N . It is used in various chemical reactions and has been studied for its properties .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A study on the synthesis of N-methylated polypeptides provides insight into the polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . Detailed structural analysis can be performed using various techniques such as X-ray crystallography .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . Further studies are needed to fully understand the range of chemical reactions that this compound can undergo.Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.249 Da . More detailed information about its physical and chemical properties, such as melting point, boiling point, and density, can be obtained from specialized databases .Wissenschaftliche Forschungsanwendungen

N-Methyl-4-Biphenylamine: Anwendungen in der wissenschaftlichen Forschung

Molekulardynamiksimulationen: this compound wird bei der Entwicklung von Molekülkraftfeldern für Simulationen biomolekularer Systeme verwendet. Dies beinhaltet die Untersuchung von Biomolekül-Ligand-Komplexen und freie Energieberechnungen, die entscheidend sind für das Verständnis von molekularen Wechselwirkungen und Stabilität .

Strukturbasiertes Drug Design: Es spielt eine Rolle im strukturbasierten Drug Design und unterstützt bei der Verfeinerung von Röntgenkristallkomplexen. Diese Anwendung ist bedeutsam für die Entwicklung neuer Medikamente und die Optimierung bestehender Medikamente, indem die präzise Interaktion zwischen Medikamenten und ihren Zielmolekülen verstanden wird .

Organische Synthese: In der organischen Chemie ist this compound wichtig für die chemoselektive reduktive N-Methylierung von Nitroarenen. Dieser Prozess ist essentiell für die Synthese komplexer organischer Verbindungen unter gleichzeitiger Erhaltung empfindlicher funktioneller Gruppen .

Synthese von Pharmazeutika: Obwohl in den Suchergebnissen nicht direkt erwähnt, können Verbindungen wie this compound Zwischenprodukte bei der Synthese von Pharmazeutika wie Valsartan sein, einem Medikament zur Behandlung von Bluthochdruck .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-Methyl-4-biphenylamine is a derivative of phenylamine, also known as aniline or aminobenzene . Phenylamine is a primary amine, a compound in which one of the hydrogen atoms in an ammonia molecule has been replaced by a hydrocarbon group . The primary target of this compound is likely to be similar to that of phenylamine, interacting with the delocalized electrons in the benzene ring .

Mode of Action

The mode of action of this compound involves the interaction between the delocalized electrons in the benzene ring and the lone pair on the nitrogen atom . The lone pair overlaps with the delocalized ring electron system, increasing the electron density around the ring . This makes the ring much more reactive than it is in benzene itself . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .

Biochemical Pathways

It is known that phenylamine derivatives can impact dna and histone epigenetic modification . The donation of the nitrogen’s lone pair into the ring system could potentially affect these biochemical pathways .

Pharmacokinetics

It is known that phenylamine is slightly soluble in water . This could impact the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and thus its bioavailability.

Result of Action

It is known that phenylamine derivatives can cause dna damage, which is thought to be mediated by the formation of dna adducts . It is possible that this compound could have similar effects.

Action Environment

The action of this compound can be influenced by environmental factors. For example, phenylamine darkens rapidly on exposure to light and air . This could potentially affect the stability and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

It is known that phenylamine compounds, to which N-Methyl-4-biphenylamine belongs, interact with the delocalized electrons in the benzene ring . This interaction increases the electron density around the ring, making it more reactive . It also reduces the availability of the lone pair on the nitrogen to take part in other reactions .

Molecular Mechanism

It is known that the lone pair on the nitrogen atom of phenylamine compounds interacts with the delocalized electrons in the benzene ring This interaction could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

N-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYJYDILAMMXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187328 | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3365-81-9 | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003365819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

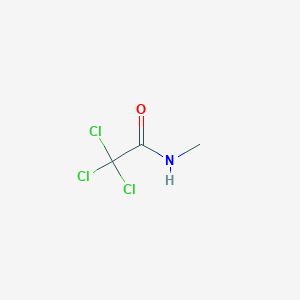

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)